1-(3,3-Difluorocyclobutyl)propan-2-amine chemical structure
1-(3,3-Difluorocyclobutyl)propan-2-amine chemical structure
The following technical guide details the chemical structure, synthesis, and medicinal chemistry applications of 1-(3,3-Difluorocyclobutyl)propan-2-amine . This document is structured for researchers and drug development professionals, focusing on the molecule's utility as a bioisostere and a metabolically stable building block.
[1]
Abstract
1-(3,3-Difluorocyclobutyl)propan-2-amine is a specialized fluorinated aliphatic amine used in medicinal chemistry as a robust building block.[1] It serves as a bioisostere for lipophilic moieties such as the isobutyl, cyclohexyl, or phenyl groups found in bioactive alkaloids (e.g., amphetamine analogs). The incorporation of the 3,3-difluorocyclobutyl motif imparts unique conformational properties ("butterfly" puckering), modulates lipophilicity (LogP), and enhances metabolic stability by blocking oxidative metabolism at the ring positions. This guide analyzes its structural attributes, validated synthesis pathways, and physicochemical profile.[2]
Structural & Electronic Analysis
Chemical Identity[2][3][4]
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IUPAC Name: 1-(3,3-Difluorocyclobutyl)propan-2-amine[1]
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Molecular Formula: C
H F N -
Molecular Weight: 149.18 g/mol
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Core Scaffold: A propyl-2-amine chain substituted at the C1 position with a 3,3-difluorocyclobutyl ring.[1]
Conformational Dynamics (The "Butterfly" Effect)
Unlike the planar cyclobutane transition states, the ground state of the 3,3-difluorocyclobutyl ring adopts a puckered "butterfly" conformation to minimize torsional strain and diaxial interactions.
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Puckering Angle: Approximately 25–35°.
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Dipole Moment: The gem-difluoro group creates a significant local dipole, directing electron density away from the ring carbons. This electronic withdrawal has a distal inductive effect on the amine, subtly modulating its basicity compared to a non-fluorinated cyclobutyl analog.
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Stereochemistry: The molecule possesses one chiral center at the C2 position of the propyl chain (S- and R-enantiomers).[1] The cyclobutyl attachment point is achiral due to the symmetry of the 3,3-difluoro substitution.
Bioisosteric Utility
In drug design, this scaffold acts as a metabolically stable bioisostere for:
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Phenyl groups: It mimics the bulk of a phenyl ring but reduces aromaticity-driven metabolic liabilities (e.g., arene oxidation).
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Cyclohexyl/Cyclopentyl groups: It offers a lower lipophilicity profile (lower LogP) than pure cycloalkanes due to the polarity of the C-F bonds, while maintaining steric volume.
Synthesis Strategies
The synthesis of 1-(3,3-Difluorocyclobutyl)propan-2-amine is not typically a single-step commercial process but is constructed from available precursors like (3,3-difluorocyclobutyl)methanol (CAS 681128-39-2).[1]
Primary Synthetic Route: The Henry Reaction Approach
This route is preferred for its scalability and the ability to access racemic or enantiopure products (via asymmetric reduction).
Step 1: Oxidation of Precursor
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Reagent: (3,3-Difluorocyclobutyl)methanol[1]
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Conditions: Swern Oxidation (DMSO, oxalyl chloride, Et
N, -78°C) or Dess-Martin Periodinane. -
Product: 3,3-Difluorocyclobutanecarbaldehyde.
-
Rationale: The aldehyde is the necessary electrophile for carbon chain extension.
Step 2: Henry Reaction (Nitroaldol Condensation)
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Reagents: Nitroethane, Ammonium Acetate (catalyst).
-
Conditions: Reflux in acetic acid or microwave irradiation.
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Mechanism: Nucleophilic attack of the nitroethane anion on the aldehyde.
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Intermediate: 1-(3,3-Difluorocyclobutyl)-2-nitroprop-1-ene.[1]
Step 3: Reduction to Amine
-
Reagents: Lithium Aluminum Hydride (LiAlH
) in THF or Hydrogenation (H , Pd/C or Raney Ni). -
Product: 1-(3,3-Difluorocyclobutyl)propan-2-amine.[1]
-
Note: LiAlH
reduces both the alkene and the nitro group in a single operation.
Visualization of Synthesis Logic
Caption: Step-wise synthesis from commercially available alcohol precursor via Henry reaction logic.
Physicochemical Properties & Data
The following data points are critical for optimization in Lead Optimization (LO) phases.
| Property | Value (Predicted/Observed) | Significance in Drug Design |
| Molecular Weight | 149.18 Da | Fragment-like, suitable for FBDD (Fragment-Based Drug Discovery).[1] |
| pKa (Basic) | 9.8 – 10.2 | Typical for aliphatic amines. The distal fluorines exert a weak inductive effect (-I), slightly lowering pKa vs. propyl-analog (pKa ~10.7).[1] |
| LogP (Lipophilicity) | ~1.2 – 1.5 | Lower than the cyclohexyl analog (LogP ~2.5), improving solubility while maintaining hydrophobic contacts. |
| TPSA | 26.02 Ų | High membrane permeability; excellent CNS penetration potential. |
| H-Bond Donors | 2 | Primary amine group.[1] |
| Rotatable Bonds | 3 | Conformational flexibility allows induced fit in binding pockets. |
Metabolic Stability
The gem-difluoro substitution at the C3 position of the cyclobutane ring blocks the typical metabolic "soft spot" (oxidation at the ring methylene). In non-fluorinated cyclobutanes, cytochrome P450 enzymes can hydroxylate the ring; the C-F bond strength (~116 kcal/mol) effectively prevents this, extending the molecule's half-life (
Experimental Protocols
Protocol A: Handling and Storage
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State: Likely a colorless oil or low-melting solid (as the free base). Hydrochloride salts are white crystalline solids.
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Stability: Hygroscopic in salt form. Store under inert atmosphere (Argon/Nitrogen) at -20°C.
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Safety: Fluorinated amines can be skin irritants. Use standard PPE (nitrile gloves, safety glasses).
Protocol B: General Amine Coupling (Amide Bond Formation)
To utilize this building block in library synthesis:
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Activation: Dissolve carboxylic acid partner (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 mins.
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Addition: Add 1-(3,3-Difluorocyclobutyl)propan-2-amine (1.0 eq) (if using HCl salt, ensure excess base).
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Reaction: Stir at RT for 2–4 hours.
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Workup: Dilute with EtOAc, wash with LiCl (aq) and NaHCO
. Dry over Na SO .
Decision Logic for Scaffold Selection
When should a medicinal chemist select this specific scaffold?
Caption: Strategic decision tree for implementing the 3,3-difluorocyclobutyl moiety in lead optimization.
References
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Enamine. Building Blocks: 3,3-Difluorocyclobutane derivatives. Retrieved from .
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PubChem. Compound Summary: (3,3-Difluorocyclobutyl)methanol (CAS 681128-39-2).[1][3] National Library of Medicine. Retrieved from .
- Grygorenko, O. O., et al. (2018). 3,3-Difluorocyclobutanes in Medicinal Chemistry. (Contextual reference on the utility of the 3,3-difluoro motif).
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Mykhailiuk, P. K. (2015). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. European Journal of Organic Chemistry.[4] (Discusses cyclobutanes as phenyl isosteres).
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ChemRxiv. 3,3-Difluorooxetane and Cyclobutane analogs. Retrieved from .
